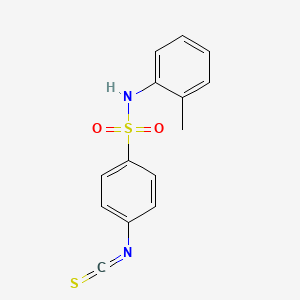

4-isothiocyanato-N-(2-methylphenyl)benzenesulfonamide

Description

4-Isothiocyanato-N-(2-methylphenyl)benzenesulfonamide is a sulfonamide derivative featuring an isothiocyanate (-NCS) functional group at the para position of the benzene ring and a 2-methylphenyl substituent on the sulfonamide nitrogen. These compounds are typically explored for their biological activity, particularly as anticancer agents, due to the sulfonamide and isothiocyanate moieties’ known roles in enzyme inhibition and cytotoxicity .

Properties

IUPAC Name |

4-isothiocyanato-N-(2-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c1-11-4-2-3-5-14(11)16-20(17,18)13-8-6-12(7-9-13)15-10-19/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAALPGNGGFUCSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-isothiocyanato-N-(2-methylphenyl)benzenesulfonamide typically involves the reaction of 2-methylphenylamine with benzenesulfonyl chloride to form N-(2-methylphenyl)benzenesulfonamide. This intermediate is then treated with thiophosgene to introduce the isothiocyanate group, resulting in the final product . The reaction conditions often include the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Chemical Reactions Analysis

4-Isothiocyanato-N-(2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

Oxidation and Reduction:

Scientific Research Applications

4-Isothiocyanato-N-(2-methylphenyl)benzenesulfonamide is widely used in scientific research, particularly in the following areas:

Proteomics: It is used as a reagent for labeling and modifying proteins, aiding in the study of protein structure and function.

Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of certain enzymes.

Biological Studies: It is used to study the interactions between proteins and other biomolecules, providing insights into cellular processes.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-isothiocyanato-N-(2-methylphenyl)benzenesulfonamide involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as the amino groups of lysine residues . This covalent modification can alter the protein’s function, making it a valuable tool for studying protein activity and interactions .

Comparison with Similar Compounds

Table 2: Anticancer Activity of Selected Sulfonamide Derivatives

Key Observations:

- Superior Activity: Compound 73, a quinoxalin-2-yl derivative, exhibits higher potency than 5-fluorouracil (5-FU) against Hep-G2 cells, likely due to enhanced DNA intercalation from the planar quinoxaline moiety .

- Structure-Activity Relationship (SAR) : The isothiocyanate group enhances cytotoxicity compared to simple sulfonamides. For example, compound 9 (with a chloro-benzoylindole substituent) shows moderate activity against HCT116 cells, but its mechanism differs from isothiocyanate derivatives .

Physicochemical and Crystallographic Comparisons

- Thermal Stability: Isothiocyanate derivatives like 4x exhibit melting points near 168–169°C, comparable to non-isothiocyanate analogs (e.g., compound I melts at ~150°C) .

- Crystal Packing : N-(2-methylphenyl) derivatives form N—H···O hydrogen bonds in their crystal lattices, stabilizing the sulfonamide conformation . This contrasts with bulkier analogs (e.g., N-(4-methoxyphenyl) derivatives), where methoxy groups induce greater ring tilting (47.0° vs. 61.5° in N-(2-methylphenyl)benzenesulfonamide) .

Biological Activity

4-Isothiocyanato-N-(2-methylphenyl)benzenesulfonamide, also known as a sulfonamide derivative, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The unique structural features of this compound, including the isothiocyanate functional group, suggest a range of interactions with biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 304.39 g/mol. It contains an isothiocyanate group (-N=C=S) which is known for its reactivity towards nucleophiles, making it useful in various biochemical applications.

The biological activity of this compound primarily stems from the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition and modulation of biological pathways. The mechanism involves:

- Covalent Modification : The isothiocyanate can react with thiol groups in proteins, leading to changes in protein function.

- Enzyme Inhibition : Potential inhibition of enzymes involved in critical metabolic pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that compounds with isothiocyanate groups exhibit anticancer properties by inducing apoptosis in cancer cells.

- Antimicrobial Properties : Some studies have shown that sulfonamide derivatives can exhibit antimicrobial activity against various pathogens.

- Enzyme Inhibition : The compound may inhibit carbonic anhydrase (CA) enzymes, which are crucial for maintaining acid-base balance and are implicated in various diseases.

Case Studies and Research Findings

A few notable studies highlight the biological activity of related sulfonamide compounds:

- Study on Antitumor Activity : A series of N-aryl-β-alanine derivatives were synthesized and tested for their binding affinity to carbonic anhydrases (CAs). The results indicated that certain sulfonamide derivatives demonstrated significant binding affinity and potential antitumor activity against mouse lymphoid leukemia models .

- Perfusion Pressure Studies : Research evaluating the effects of benzenesulfonamides on perfusion pressure using isolated rat heart models showed that certain derivatives could significantly alter coronary resistance and perfusion pressure, suggesting cardiovascular implications .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Methoxyphenyl isothiocyanate | Structure | Anticancer, Antimicrobial |

| Phenyl isothiocyanate | Structure | Anticancer |

| 4-Chlorophenyl isothiocyanate | Structure | Enzyme Inhibition |

The presence of both an isothiocyanate group and a benzenesulfonamide structure in this compound contributes to its distinct reactivity profile compared to other compounds.

Q & A

Q. How does computational modeling predict the compound’s reactivity in aqueous vs. nonpolar environments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.